1-(3-Amino-phenyl)-cyclopropanecarboxylic acid
Overview
Description
1-(3-Amino-phenyl)-cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a phenyl group with an amino substituent at the meta position and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-phenyl)-cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable phenyl derivative followed by the introduction of the amino and carboxylic acid groups. For instance, starting from 3-nitrophenylacetic acid, cyclopropanation can be achieved using a reagent like diazomethane. Subsequent reduction of the nitro group to an amino group can be performed using hydrogenation over a palladium catalyst. Finally, the carboxylic acid group can be introduced through hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclopropanation step and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-phenyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 1-(3-Nitro-phenyl)-cyclopropanecarboxylic acid.
Reduction: 1-(3-Amino-phenyl)-cyclopropanol.
Substitution: 1-(3-Acetamido-phenyl)-cyclopropanecarboxylic acid.
Scientific Research Applications
1-(3-Amino-phenyl)-cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-phenyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Amino-phenyl)-cyclopropanecarboxylic acid can be compared with similar compounds such as:
1-(4-Amino-phenyl)-cyclopropanecarboxylic acid: Differing in the position of the amino group, which can affect its reactivity and binding properties.
1-(3-Amino-phenyl)-cyclobutanecarboxylic acid: Featuring a cyclobutane ring instead of a cyclopropane ring, leading to differences in steric effects and chemical stability.
1-(3-Amino-phenyl)-propanoic acid: Lacking the cyclopropane ring, which results in a more flexible structure and different reactivity.
The uniqueness of this compound lies in its combination of a rigid cyclopropane ring with functional groups that enable diverse chemical reactions and biological interactions.
Properties
IUPAC Name |
1-(3-aminophenyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHVAIFQXYGDSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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